molecular formula C9H17ClN4 B12076234 (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride

(S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride

Cat. No.: B12076234
M. Wt: 216.71 g/mol
InChI Key: SSMGJRZMVBLALX-QRPNPIFTSA-N
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Description

(S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride typically involves the reaction of 1-methylpyrazole-3-carbaldehyde with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions may be carried out in polar or non-polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

(S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-3-carbaldehyde: A precursor in the synthesis of (S) 2-Methyl-1-(1-methyl-1H-pyrazol-3-yl)-piperazine hydrochloride.

    Piperazine derivatives:

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17ClN4

Molecular Weight

216.71 g/mol

IUPAC Name

(2S)-2-methyl-1-(1-methylpyrazol-3-yl)piperazine;hydrochloride

InChI

InChI=1S/C9H16N4.ClH/c1-8-7-10-4-6-13(8)9-3-5-12(2)11-9;/h3,5,8,10H,4,6-7H2,1-2H3;1H/t8-;/m0./s1

InChI Key

SSMGJRZMVBLALX-QRPNPIFTSA-N

Isomeric SMILES

C[C@H]1CNCCN1C2=NN(C=C2)C.Cl

Canonical SMILES

CC1CNCCN1C2=NN(C=C2)C.Cl

Origin of Product

United States

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